4-Morpholineacetic Acid

Description

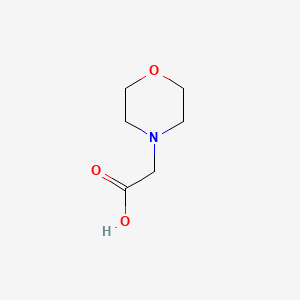

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWZVFVJPXTXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331394 | |

| Record name | Morpholin-4-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-69-6 | |

| Record name | 4-Morpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3235-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholin-4-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Morpholineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 4-Morpholineacetic Acid: Properties, Synthesis, and Applications

4-Morpholineacetic acid, a heterocyclic compound featuring a morpholine ring N-substituted with an acetic acid moiety, has emerged as a crucial intermediate and structural motif in various scientific domains. Its unique combination of a basic morpholine nitrogen and an acidic carboxylic acid group imparts favorable physicochemical properties, such as enhanced aqueous solubility and bioavailability, making it a valuable component in medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core properties, synthesis methodologies, diverse applications, and essential safety protocols.

Section 1: Core Chemical and Physical Properties

4-Morpholineacetic acid, also known by synonyms such as 2-(4-Morpholinyl)acetic acid and N-(Carboxymethyl)morpholine, is chemically identified by the CAS Number: 3235-69-6 .[1][2] It exists as an off-white to yellow crystalline powder at room temperature.[1] The presence of the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, alongside a carboxylic acid group, dictates its chemical behavior and utility.[3]

Physicochemical Data Summary

The key properties of 4-Morpholineacetic acid are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Reference(s) |

| CAS Number | 3235-69-6 | [1][2][4][5] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2][4][5] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Appearance | Off-white to yellow crystalline powder/solid | [1][4] |

| Melting Point | 162-164 °C | [4][6] |

| Boiling Point | 272 °C | [4][6] |

| Density | ~1.2 g/cm³ | [2][4] |

| pKa (Predicted) | 2.25 ± 0.10 | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][6] |

| InChI Key | VIWZVFVJPXTXPA-UHFFFAOYSA-N | [5] |

Section 2: Synthesis and Manufacturing Protocols

The synthesis of 4-Morpholineacetic acid is well-established, with the most common laboratory-scale method involving the acidic hydrolysis of its corresponding ethyl ester, ethyl 2-morpholinoacetate. This precursor is readily accessible and the subsequent hydrolysis is a straightforward and high-yielding process.

Workflow for the Synthesis of 4-Morpholineacetic Acid

Caption: Figure 1: General Synthesis Workflow

Detailed Experimental Protocol: Hydrolysis of Ethyl 2-morpholinoacetate

This protocol describes a common method for preparing 4-Morpholineacetic acid by hydrolyzing its ethyl ester.[2][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-morpholinoacetate (1.0 eq, e.g., 1 g, 5.78 mmol) in 8N hydrochloric acid.

-

Heating: Heat the reaction mixture to 95 °C and maintain stirring under reflux for 16 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the solvent and excess acid.

-

Extraction: The residue is then quenched (e.g., with a suitable base to neutralize the acid) and extracted with an appropriate organic solvent.

-

Isolation: The solvent from the combined organic extracts is distilled off to yield the final product, 4-Morpholineacetic acid, typically in high yield (e.g., >95%).[2][6] The product's identity and purity can be confirmed using analytical techniques such as NMR and mass spectrometry.[7][8]

Section 3: Key Applications in Scientific Research and Development

4-Morpholineacetic acid's structural attributes make it a versatile building block in several areas of research and industry.[1]

Pharmaceutical Intermediates

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its incorporation into a molecule can improve pharmacokinetic properties like solubility.[1][9]

-

Carfilzomib: 4-Morpholineacetic acid is a known intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used to treat multiple myeloma.[6][10]

-

Analgesics and Anti-inflammatory Agents: The morpholine moiety is a common feature in various bioactive molecules, and this acid serves as a convenient starting point for developing new analgesics and anti-inflammatory drugs.[1]

-

Neurological Disorders: Due to its potential to be part of structures that can cross the blood-brain barrier, it is utilized in the development of drugs targeting neurological conditions.[1]

Biochemical and Materials Science Research

Beyond pharmaceuticals, 4-Morpholineacetic acid finds utility in other advanced applications.

-

Biochemical Assays: It is used in biochemical studies to investigate enzyme activities and protein interactions, aiding in the discovery of new therapeutic targets.[1]

-

Polymer Science: The compound can be integrated into polymer backbones to modify their chemical and physical properties, such as enhancing chemical resistance and flexibility.[1][9]

-

Agrochemicals: It is also explored in agricultural chemistry for its potential as a plant growth regulator.[1]

Caption: Figure 2: Major Application Areas

Section 4: Safety, Handling, and Regulatory Information

Proper handling of 4-Morpholineacetic acid is essential in a laboratory or industrial setting. It is classified as an irritant and can cause skin and eye irritation.[2][5]

GHS Hazard Information

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | [5] |

| Serious Eye Damage/Irritation (Category 1) | GHS05 | Danger | H318: Causes serious eye damage | [5] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.[11][12]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[12][13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][4] Keep away from incompatible materials such as strong oxidants.[4][12]

-

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal.[12]

Conclusion

4-Morpholineacetic acid (CAS: 3235-69-6) is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, straightforward synthesis, and diverse applicability make it an invaluable tool for chemists and pharmacologists. Its role as a key building block in the synthesis of complex pharmaceuticals, most notably the anticancer drug Carfilzomib, underscores its importance in modern drug discovery. Adherence to strict safety protocols is mandatory when handling this versatile but irritant compound, ensuring its potential can be harnessed safely and effectively in both research and industrial applications.

References

-

4-Morpholine acetic acid - ChemBK . ChemBK. Available from: [Link]

-

4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

4-Morpholineacetic acid Spectral Information - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11 . MDPI. Available from: [Link]

-

Morpholine - Wikipedia . Wikipedia. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

- 7. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. explorationpub.com [explorationpub.com]

- 9. Morpholine-4-carboxylic Acid (50881-96-4) for sale [vulcanchem.com]

- 10. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of 4-Morpholineacetic Acid: Protocols and Mechanisms

Introduction: The Significance of 4-Morpholineacetic Acid in Modern Drug Development

4-Morpholineacetic acid, also known as 2-(morpholin-4-yl)acetic acid, is a pivotal building block in contemporary medicinal chemistry and drug development. Its morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, imparts favorable physicochemical properties to parent molecules, such as enhanced aqueous solubility and improved pharmacokinetic profiles. Consequently, 4-morpholineacetic acid serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds, including novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, detailing the underlying reaction mechanisms and offering field-proven experimental protocols for its preparation.

Comparative Analysis of Primary Synthetic Routes

The synthesis of 4-Morpholineacetic acid is predominantly achieved through two strategic N-alkylation pathways, each presenting distinct advantages and considerations for the research and process chemist. The choice between these routes often hinges on factors such as starting material availability, desired purity, and scalability.

| Parameter | Route 1: Two-Step Synthesis via Ester Intermediate | Route 2: Direct N-Alkylation |

| Starting Materials | Morpholine, Ethyl Chloroacetate | Morpholine, Sodium Chloroacetate |

| Key Transformations | 1. N-alkylation to form ethyl 2-morpholinoacetate2. Acid-catalyzed hydrolysis of the ester | One-pot N-alkylation |

| Overall Yield | ~75-85% (Estimated) | High |

| Key Advantages | Intermediate ester is readily purified by distillation. | More atom-economical and streamlined one-pot procedure. |

| Key Challenges | Two distinct reaction and work-up steps are required. | Potential for side reactions; requires careful pH control during work-up. |

Route 1: Two-Step Synthesis via Ethyl 2-Morpholinoacetate Intermediate

This widely employed method involves the initial N-alkylation of morpholine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This approach allows for the straightforward purification of the intermediate ester, often leading to a high-purity final product.

Experimental Protocol: Step 1 - Synthesis of Ethyl 2-Morpholinoacetate

This protocol is adapted from the procedure described by Al-Tamiemi et al. (2016).[1]

Materials:

-

Morpholine

-

Ethyl chloroacetate

-

Triethylamine

-

Benzene (or a suitable alternative solvent such as toluene or acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, a mixture of morpholine (0.1 mol), ethyl chloroacetate (0.1 mol), and triethylamine (0.1 mol) is prepared in benzene.

-

The reaction mixture is refluxed for a designated period, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude ethyl 2-morpholinoacetate.

-

The crude product can be purified by vacuum distillation.

Experimental Protocol: Step 2 - Hydrolysis of Ethyl 2-Morpholinoacetate

This protocol is based on the hydrolysis of the corresponding hydrochloride salt, with reported yields as high as 91.7%.[2] A similar procedure for the direct hydrolysis of the ester has been reported to yield 96.3% of the desired carboxylic acid.[3]

Materials:

-

Ethyl 2-morpholinoacetate

-

3M Hydrochloric acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Ether

Procedure:

-

Ethyl 2-morpholinoacetate (6.3 mmol) is added to a 3M hydrochloric acid solution (35 mL) in a round-bottom flask.[2]

-

The mixture is heated to reflux and maintained for 2 hours.[2]

-

After cooling to room temperature, the reaction mixture is stirred for an additional 24 hours.[2]

-

The solution is then concentrated under reduced pressure.[2]

-

The resulting residue is dissolved in methanol and re-concentrated to remove residual water.[2]

-

The final solid product is suspended in ether, collected by filtration, and dried under reduced pressure to yield 4-Morpholineacetic acid hydrochloride.[2]

Workflow for Two-Step Synthesis

Caption: Workflow for the two-step synthesis of 4-Morpholineacetic acid.

Route 2: Direct N-Alkylation with Sodium Chloroacetate

This method offers a more direct and atom-economical approach to 4-Morpholineacetic acid by eliminating the need for an ester intermediate and subsequent hydrolysis. The reaction proceeds by the direct N-alkylation of morpholine with an alkali metal salt of chloroacetic acid.

Experimental Protocol: One-Pot Synthesis

Materials:

-

Morpholine

-

Sodium chloroacetate

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for pH measurement and adjustment (e.g., pH meter, hydrochloric acid)

Procedure:

-

An aqueous solution of sodium chloroacetate is prepared by dissolving chloroacetic acid in water and neutralizing it with an equimolar amount of a suitable base, such as sodium carbonate or sodium hydroxide.

-

Morpholine is added to the solution of sodium chloroacetate.

-

The reaction mixture is heated to reflux and maintained for several hours, with the reaction progress monitored by a suitable analytical technique (e.g., HPLC, GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The pH of the solution is carefully adjusted to the isoelectric point of 4-Morpholineacetic acid to induce precipitation.

-

The precipitated product is collected by filtration, washed with cold water, and dried to afford pure 4-Morpholineacetic acid.

Workflow for Direct N-Alkylation

Caption: Workflow for the direct synthesis of 4-Morpholineacetic acid.

Reaction Mechanism: A Nucleophilic Substitution Approach

The synthesis of 4-Morpholineacetic acid via the N-alkylation of morpholine with a haloacetic acid derivative is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

In this mechanism, the nitrogen atom of the morpholine molecule, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of the chloroacetate, which is bonded to the electron-withdrawing chlorine atom. The reaction proceeds via a concerted mechanism, where the formation of the new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond occur simultaneously.

The role of the base is crucial in both synthetic routes. In the two-step synthesis utilizing ethyl chloroacetate, a tertiary amine base like triethylamine is employed to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the morpholine starting material and thus maintaining its nucleophilicity.[1] In the direct synthesis with chloroacetic acid, a base such as sodium hydroxide or sodium carbonate is used to deprotonate the carboxylic acid, forming the more reactive chloroacetate anion and neutralizing the hydrohalic acid formed.

Mechanism of N-Alkylation of Morpholine

Caption: SN2 mechanism for the synthesis of 4-Morpholineacetic acid.

Conclusion and Future Outlook

The synthesis of 4-Morpholineacetic acid is a well-established and vital process in the pharmaceutical industry. Both the two-step synthesis via an ester intermediate and the direct N-alkylation route offer viable and efficient methods for its preparation. The choice of the synthetic pathway will be dictated by the specific requirements of the research or manufacturing campaign, including scale, purity specifications, and economic considerations. As the demand for novel therapeutics continues to grow, the development of even more sustainable and efficient syntheses of key building blocks like 4-Morpholineacetic acid will remain an area of active investigation, with a focus on green chemistry principles and process optimization.

References

- Al-Tamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.

- Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.

-

PrepChem. (n.d.). Synthesis of morpholine acetate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Morpholineacetic acid. Retrieved from [Link]

- Raoof, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.

-

ResearchGate. (n.d.). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]

Sources

The Spectroscopic Signature of 4-Morpholineacetic Acid: A Technical Guide for Researchers

In the landscape of pharmaceutical and materials science research, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 4-Morpholineacetic acid, a heterocyclic compound incorporating both a morpholine ring and a carboxylic acid moiety, serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its utility stems from the unique combination of the morpholine's pharmacokinetic advantages and the reactive potential of the carboxylic acid group. This guide provides an in-depth analysis of the spectroscopic data of 4-Morpholineacetic acid, offering researchers a detailed reference for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure both accuracy and practical applicability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom, providing a detailed molecular blueprint.

Proton (¹H) NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

A meticulously prepared sample is crucial for obtaining a high-resolution ¹H NMR spectrum. The following protocol outlines a standardized procedure for a typical 400 MHz NMR spectrometer.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Morpholineacetic acid and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃), in a clean, dry vial. The choice of solvent is critical; D₂O is often preferred for its ability to exchange with the acidic proton of the carboxylic acid, which can be a useful diagnostic tool. Ensure the sample is fully dissolved; any suspended particles will degrade the spectral quality.

-

Sample Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube. This removes any particulate matter that could interfere with the magnetic field homogeneity.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity, which is essential for obtaining sharp, well-resolved peaks.

-

Data Acquisition: A standard one-pulse experiment is typically sufficient for ¹H NMR. Key parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of 4-Morpholineacetic acid is characterized by distinct signals corresponding to the protons of the morpholine ring and the acetic acid moiety.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.75 | Triplet | 4H | O-CH ₂-CH₂-N |

| ~2.75 | Triplet | 4H | O-CH₂-CH ₂-N |

| ~3.20 | Singlet | 2H | N-CH ₂-COOH |

| Variable (broad) | Singlet | 1H | COOH |

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent and may be broadened or absent if D₂O is used due to H-D exchange.

Causality Behind the Spectral Features:

-

Morpholine Ring Protons: The morpholine ring exists in a rapid chair-chair interconversion at room temperature. This conformational flexibility results in the chemical equivalence of the four protons adjacent to the oxygen atom and the four protons adjacent to the nitrogen atom, leading to two distinct signals. The triplet multiplicity arises from the coupling between the vicinal protons on the adjacent methylene groups. The protons on the carbons next to the electronegative oxygen atom (O-CH ₂-CH₂-N) are deshielded and thus appear at a higher chemical shift (~3.75 ppm) compared to the protons on the carbons next to the nitrogen atom (O-CH₂-CH ₂-N) at ~2.75 ppm.[2]

-

Acetic Acid Methylene Protons: The two protons of the methylene group attached to the morpholine nitrogen (N-CH ₂-COOH) are in a unique chemical environment and appear as a singlet at approximately 3.20 ppm. The singlet nature of this peak is due to the absence of adjacent protons to couple with.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group (COOH ) is acidic and its chemical shift is highly variable. It often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum requires a more concentrated sample and a longer acquisition time compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Sample Preparation: Prepare a more concentrated solution of 4-Morpholineacetic acid (50-100 mg in 0.6-0.7 mL of deuterated solvent).

-

Spectrometer Setup: The locking and shimming procedures are the same as for ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans is crucial to obtain a good signal-to-noise ratio.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of 4-Morpholineacetic acid will display four distinct signals.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C OOH |

| ~66 | C H₂-O |

| ~58 | C H₂-N (acetic acid) |

| ~53 | C H₂-N (ring) |

Causality Behind the Spectral Features:

-

Carbonyl Carbon: The carbon of the carboxylic acid group (C OOH) is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, and therefore resonates at the highest chemical shift (~170 ppm).

-

Morpholine Ring Carbons: The two carbons adjacent to the oxygen atom (C H₂-O) are more deshielded than the two carbons adjacent to the nitrogen atom (C H₂-N) due to the higher electronegativity of oxygen, appearing at ~66 ppm and ~53 ppm, respectively.

-

Acetic Acid Methylene Carbon: The carbon of the methylene group attached to the nitrogen (C H₂-N) of the acetic acid moiety appears at a distinct chemical shift of around 58 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

For solid samples like 4-Morpholineacetic acid, the Potassium Bromide (KBr) pellet method is a common and effective sample preparation technique.

-

Sample Preparation: Grind a small amount of 4-Morpholineacetic acid (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first to subtract any atmospheric and instrumental interferences.

FT-IR Data and Interpretation

The IR spectrum of 4-Morpholineacetic acid will exhibit characteristic absorption bands corresponding to its key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3300 - 2500 | O-H stretch | Very broad, strong absorption characteristic of the hydrogen-bonded carboxylic acid. |

| ~1710 | C=O stretch | Strong, sharp absorption from the carbonyl group of the carboxylic acid. |

| 2950 - 2850 | C-H stretch | Medium to strong absorptions from the methylene groups of the morpholine ring and acetic acid moiety. |

| ~1115 | C-O-C stretch | Strong absorption from the ether linkage in the morpholine ring. |

| ~1350 | C-N stretch | Medium absorption from the tertiary amine in the morpholine ring. |

Causality Behind the Spectral Features:

-

Carboxylic Acid Group: The most prominent feature is the very broad O-H stretching band, a hallmark of hydrogen-bonded carboxylic acid dimers.[3] The strong and sharp C=O stretching absorption confirms the presence of the carbonyl group.

-

Morpholine Ring: The C-H stretching vibrations of the methylene groups appear in the typical alkane region. The strong C-O-C stretching band is characteristic of the ether functionality within the morpholine ring. The C-N stretching vibration of the tertiary amine is also observable.[4]

-

Zwitterionic Character: It is important to consider that in the solid state, 4-Morpholineacetic acid may exist in a zwitterionic form, where the carboxylic acid proton has transferred to the morpholine nitrogen. In this case, the IR spectrum would show characteristic absorptions for a carboxylate group (COO⁻, with asymmetric and symmetric stretches around 1600 cm⁻¹ and 1400 cm⁻¹, respectively) and an N-H⁺ stretch.[3][5][6] The absence of a strong C=O stretch around 1710 cm⁻¹ and the presence of these zwitterionic bands would be strong evidence for this form.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of 4-Morpholineacetic acid, often after derivatization to increase its volatility.

-

Sample Preparation and Derivatization: A small amount of the sample is dissolved in a suitable solvent. For carboxylic acids, derivatization is often employed to convert the non-volatile acid into a more volatile ester or silyl ether.

-

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique that bombards the molecules with high-energy electrons, causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer.

Mass Spectrum Data and Interpretation

The mass spectrum of 4-Morpholineacetic acid will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

Expected m/z values and their interpretation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 4-Morpholineacetic acid (145.16 g/mol ).[1][7]

-

Key Fragment Ions:

-

Loss of COOH (m/z 100): A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical.[8]

-

Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation, often involving the loss of ethylene oxide or other small neutral molecules.[9][10] Common fragments from the morpholine moiety would be expected at m/z values such as 86, 57, and 42.

-

Cleavage of the Acetic Acid Side Chain: Cleavage of the bond between the morpholine nitrogen and the methylene group of the acetic acid side chain can also occur.

-

Visualizing the Workflow

To illustrate the logical flow of spectroscopic analysis, the following diagrams depict the general workflow for each technique.

NMR Spectroscopy Workflow

Caption: General workflow for NMR analysis.

FT-IR Spectroscopy Workflow (KBr Pellet)

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and multi-faceted characterization of 4-Morpholineacetic acid. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of the protons and carbons, respectively. The IR spectrum provides clear evidence for the presence of the carboxylic acid and morpholine functional groups. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pathways. Together, these techniques provide a robust and self-validating system for the structural elucidation and purity assessment of 4-Morpholineacetic acid. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important chemical building block in their scientific endeavors.

References

-

PubChem. 4-Morpholineacetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

-

ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... [Link]

-

Journal of the American Chemical Society. Effects of Alkaline Earth Metal Ion Complexation on Amino Acid Zwitterion Stability: Results from Infrared Action Spectroscopy. [Link]

-

NIST Chemistry WebBook. Morpholine, 4-acetyl-. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST Chemistry WebBook. Morpholine. National Institute of Standards and Technology. [Link]

-

PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

-

Royal Society of Chemistry. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. [Link]

-

Chemicalize. Instant Cheminformatics Solutions. [Link]

-

Wiley Science Solutions. SpectraBase. [Link]

-

PubMed Central. Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations... [Link]

Sources

- 1. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine [webbook.nist.gov]

4-Morpholineacetic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4-Morpholineacetic Acid

This guide provides a comprehensive technical overview of the stability and storage considerations for 4-Morpholineacetic acid (also known as 2-(4-Morpholinyl)acetic acid). Intended for researchers, chemists, and drug development professionals, this document synthesizes key physicochemical data with established principles of chemical stability and regulatory guidance to ensure the integrity of this valuable compound in research and development settings.

Introduction: The Imperative of Stability

4-Morpholineacetic acid is a versatile heterocyclic building block employed in the synthesis of a wide range of molecules, from pharmaceutical intermediates to agrochemicals. Its structure, featuring a tertiary amine within the morpholine ring and a carboxylic acid moiety, imparts unique solubility and reactivity characteristics. However, these same functional groups are also the primary sites of potential chemical degradation. Understanding the stability profile of 4-Morpholineacetic acid is not merely an academic exercise; it is a critical prerequisite for developing robust synthetic routes, ensuring the accuracy of experimental results, and establishing a safe and effective shelf-life for active pharmaceutical ingredients (APIs). This guide details the intrinsic chemical vulnerabilities of the molecule, provides recommendations for optimal storage, and outlines a systematic approach to evaluating its stability under stressed conditions.

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of any stability assessment. The properties of 4-Morpholineacetic acid are summarized below. It is important to note the variability in reported values for properties such as melting point and solubility, which underscores the importance of empirical verification with the specific batch of material being used.

| Property | Value | Source(s) |

| CAS Number | 3235-69-6 | |

| Molecular Formula | C₆H₁₁NO₃ | |

| Molecular Weight | 145.16 g/mol | |

| Appearance | Off-white to yellow crystalline solid/powder | |

| Melting Point | 118-127°C or 162-164°C (values vary by source) | |

| Boiling Point | 272°C | |

| Predicted pKa | 2.25 ± 0.10 | |

| Solubility | Slightly soluble in DMSO and Methanol. Solubility in water is reported variably; the hydrochloride salt is noted to be water-soluble. |

Chemical Stability Profile & Postulated Degradation Pathways

The stability of 4-Morpholineacetic acid is governed by its two primary functional groups: the morpholine ring and the carboxylic acid. The tertiary amine of the morpholine ring is susceptible to oxidation, while the entire ring system can undergo cleavage. The carboxylic acid can participate in esterification reactions and influences the molecule's overall pH-dependent stability.

Oxidative Degradation

Oxidation is a primary degradation pathway for the morpholine moiety. The tertiary amine is a likely target for oxidizing agents, potentially forming an N-oxide. More aggressive oxidation, similar to pathways observed in microbial degradation, can lead to the cleavage of the C-N bond adjacent to the nitrogen. This ring-opening would generate highly polar, open-chain impurities.

Hydrolytic Degradation

While the ether linkage in the morpholine ring is generally stable to hydrolysis, the C-N bonds can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common than oxidative cleavage. The primary concern regarding hydrolysis relates to its impact on subsequent reactions. For instance, the presence of water can inhibit the esterification of the carboxylic acid group with alcoholic solvents or excipients.

Thermal and Photolytic Degradation

As per International Council for Harmonisation (ICH) guidelines, substances must be evaluated for their sensitivity to thermal and photolytic stress. Thermal decomposition at high temperatures can lead to fragmentation of the molecule, releasing oxides of carbon (CO, CO₂) and nitrogen (NOx). Photostability testing is crucial as molecules with heteroatoms and lone pairs of electrons can absorb UV or visible light, leading to radical-mediated degradation pathways.

The following diagram illustrates the postulated major degradation pathways for 4-Morpholineacetic acid.

Caption: Postulated degradation pathways of 4-Morpholineacetic acid.

Recommended Storage and Handling Conditions

Based on the chemical nature of 4-Morpholineacetic acid and general best practices, the following storage and handling procedures are recommended to maximize its shelf-life and maintain purity.

-

Temperature: For long-term storage, refrigeration at 2-8°C is recommended. While some suppliers indicate room temperature storage is acceptable, lower temperatures will slow the rate of any potential degradation reactions.

-

Atmosphere: The compound should be stored in a tightly sealed container to protect it from atmospheric moisture and oxygen. For sensitive applications or long-term archival, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent oxidation.

-

Light: Store in an amber or opaque container to protect from light, which can catalyze degradation.

-

Moisture: The compound should be stored in a dry environment, preferably in a desiccator. The recommendation to "Protect from moisture" for the related hydrochloride salt suggests potential hygroscopicity or moisture-mediated degradation.

-

Chemical Incompatibilities: Avoid storage with or exposure to the following:

-

Strong Oxidizing Agents: (e.g., peroxides, permanganates, chromic acid) can lead to rapid and uncontrolled degradation of the morpholine ring.

-

Strong Acids and Bases: Can catalyze hydrolytic degradation or cause salt formation, altering the compound's properties.

-

Reactive Alcohols: At elevated temperatures, the carboxylic acid moiety may undergo esterification, especially in the absence of water.

-

Protocol for Stability Assessment: A Forced Degradation Study

To definitively characterize the stability of 4-Morpholineacetic acid, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of degradation products and the development of a stability-indicating analytical method. The goal is to achieve a target degradation of approximately 5-20%.

Experimental Protocol

-

Solution Preparation: Prepare a stock solution of 4-Morpholineacetic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Store at room temperature for a defined period. Elevated temperatures may cause rapid degradation.

-

Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Also, expose the stock solution to 60-80°C.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Quenching & Analysis:

-

At designated time points, withdraw aliquots from each stress condition.

-

For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

Forced Degradation Workflow

Caption: Workflow for a forced degradation study of 4-Morpholineacetic acid.

Analytical Methods for Purity and Degradation Monitoring

A validated, stability-indicating analytical method is required to separate and quantify 4-Morpholineacetic acid in the presence of its degradation products, impurities, and any other matrix components.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice. A C18 column with a gradient elution using a mobile phase of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is a typical starting point.

-

Detection: UV detection is suitable if the parent compound and degradants possess a chromophore. However, given the structure, UV absorbance may be weak. Therefore, coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended. MS detection provides superior sensitivity and specificity and is invaluable for the structural elucidation of unknown degradation products.

Conclusion

4-Morpholineacetic acid is a stable compound when stored under appropriate conditions. Its primary vulnerabilities lie in the oxidative sensitivity of the morpholine ring and the potential for reactions involving the carboxylic acid group at elevated temperatures. The key to ensuring its integrity is to store the material in a cool, dry, and dark environment in a tightly sealed container, away from incompatible chemicals. For applications requiring a deep understanding of its stability profile, a systematic forced degradation study, guided by ICH principles and analyzed with a robust, stability-indicating LC-MS method, is the definitive approach. By adhering to these principles, researchers and developers can confidently utilize 4-Morpholineacetic acid, ensuring the quality and reliability of their work.

References

- Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

An In-depth Technical Guide to 4-Morpholineacetic Acid: From Synthesis to Application

Abstract

4-Morpholineacetic acid, a heterocyclic alpha-amino acid, has quietly established itself as a cornerstone in modern organic synthesis and drug development.[1][2] While not a household name, its unique structural and chemical properties have made it an indispensable building block and a critical intermediate in the synthesis of complex pharmaceuticals. This guide provides a comprehensive overview of 4-Morpholineacetic acid, tracing its historical development through the evolution of its synthesis, detailing its physicochemical properties, and exploring its pivotal role in contemporary research and pharmaceutical manufacturing. We will delve into validated experimental protocols, explain the causality behind synthetic choices, and illuminate its significance through its application in the synthesis of the anticancer agent, Carfilzomib.

Introduction: The Unsung Importance of a Versatile Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, lauded for its ability to improve the pharmacokinetic profiles of drug candidates, such as enhancing aqueous solubility and metabolic stability.[3][4][5] Its derivatives are integral to a wide array of pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.[6]

Within this important class of compounds, 4-Morpholineacetic acid (also known as N-(Carboxymethyl)morpholine) stands out not as an end-product, but as a crucial synthetic intermediate.[7][8] Its structure combines the favorable properties of the morpholine moiety with a reactive carboxylic acid handle, allowing for its facile incorporation into larger, more complex molecules. This guide will explore the journey of this compound, from its foundational synthesis to its role in creating life-saving therapeutics.

Historical Context & Evolution of Synthesis

While the precise "discovery" of 4-Morpholineacetic acid is not marked by a singular, celebrated event, its history is intrinsically linked to the broader exploration of N-substituted morpholine derivatives which began after morpholine itself became commercially available in the 1930s.[9] The development of synthetic routes to 4-Morpholineacetic acid reflects the progression of organic chemistry, with methodologies evolving to favor efficiency, yield, and purity.

Early and established synthetic strategies primarily revolve around the N-alkylation of the morpholine ring. The choice of reagents and reaction conditions has been refined over decades, leading to several reliable protocols.

Key Synthetic Methodologies: A Comparative Analysis

The synthesis of 4-Morpholineacetic acid is a classic example of nucleophilic substitution, where the secondary amine of morpholine attacks an electrophilic two-carbon synthon. The primary methods differ in the choice of this synthon and the subsequent reaction steps.

Method A: Direct Alkylation with Chloroacetic Acid This is a straightforward approach involving the direct reaction of morpholine with a haloacetic acid. The causality is simple: the nucleophilic nitrogen of morpholine attacks the electrophilic carbon of chloroacetic acid. A base is required to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Method B: Hydrolysis of an Ester Precursor This two-step method first involves the synthesis of an ester, typically ethyl 2-morpholinoacetate, followed by hydrolysis to yield the carboxylic acid. This route is often favored in large-scale synthesis as the intermediate ester is easily purified by distillation, and the subsequent hydrolysis is typically high-yielding. The use of a strong acid or base for hydrolysis is a critical step, chosen based on the stability of other functional groups in the molecule.

The workflow below illustrates the common synthetic pathways.

Caption: Common synthetic routes to 4-Morpholineacetic acid.

Physicochemical & Safety Data

A thorough understanding of a compound's properties is critical for its application in research and development.

Table 1: Physicochemical Properties of 4-Morpholineacetic Acid

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₃ | [7][8] |

| Molecular Weight | 145.16 g/mol | [1][10] |

| Appearance | Off-white to white solid/crystalline powder | [7][11] |

| Melting Point | 162-164 °C | [1][7] |

| Boiling Point | 272 °C | [1][7] |

| Density | 1.202 g/cm³ | [1][7] |

| pKa | 2.25 ± 0.10 (Predicted) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][7] |

| CAS Number | 3235-69-6 |[2][8] |

Safety & Handling

According to aggregated GHS information, 4-Morpholineacetic acid is classified as an irritant.[7][10] It can cause skin irritation and serious eye irritation or damage.[10] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. Handling should occur in a well-ventilated area.[7]

Experimental Protocols

The following protocols are detailed, self-validating systems derived from established synthetic procedures.

Protocol: Synthesis via Hydrolysis of Ethyl 2-morpholinoacetate

This method is widely cited and provides a high yield of the target compound, often as its hydrochloride salt, which can be used directly in subsequent steps or neutralized to obtain the free acid.[11]

Objective: To synthesize 4-Morpholineacetic acid hydrochloride from its ethyl ester.

Materials:

-

Ethyl 2-morpholinoacetate (1.0 eq)

-

3M Hydrochloric Acid (HCl) solution

-

Methanol

-

Diethyl ether

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-morpholinoacetate (e.g., 1.1 g, 6.3 mmol).[11]

-

Acid Hydrolysis: Add 3M hydrochloric acid solution (e.g., 35 mL) to the flask. Heat the reaction mixture to reflux and maintain for 2 hours.

-

Causality Note: Refluxing in strong acid provides the necessary energy to hydrolyze the ester bond to a carboxylic acid and a molecule of ethanol. The HCl acts as both a catalyst and a reagent to form the hydrochloride salt of the product.

-

-

Cooling: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. Stir at room temperature for an extended period (e.g., 24 hours) to ensure complete reaction and crystallization.[11]

-

Concentration: Concentrate the reaction solution under reduced pressure to remove water and excess HCl. This will typically yield a solid or semi-solid residue.[11]

-

Solvent Swap: Dissolve the obtained residue in methanol and concentrate again under reduced pressure. This step helps to azeotropically remove any remaining water.[11]

-

Precipitation & Isolation: Suspend the final solid product in diethyl ether. The hydrochloride salt is insoluble in ether, which acts as an anti-solvent to wash away organic impurities.

-

Final Product: Separate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under reduced pressure to yield 4-Morpholineacetic acid hydrochloride.[11]

Expected Outcome: A white solid product with an expected yield of over 90%.[11] The product can be characterized by NMR spectroscopy.[11]

Applications in Drug Development: A Case Study of Carfilzomib

The true value of 4-Morpholineacetic acid is demonstrated by its application as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). A prime example is its role in the synthesis of Carfilzomib.

Carfilzomib (Kyprolis) is a second-generation proteasome inhibitor used to treat relapsed and refractory multiple myeloma.[11][12][13] It is a tetrapeptide epoxyketone, and its structure includes a morpholinoacetyl group at the N-terminus.[12] This specific moiety is crucial for the drug's properties. The addition of the morpholine ring was a deliberate chemical modification designed to dramatically increase the water solubility of the drug precursor, a critical factor for its development as an intravenous therapy.[14]

4-Morpholineacetic acid serves as the direct precursor for this N-terminal cap. It is coupled to the peptide backbone during the multi-step synthesis of the final drug molecule.[11][15]

Caption: Workflow of 4-Morpholineacetic acid in Carfilzomib synthesis.

The irreversible binding mechanism of Carfilzomib to the proteasome offers a significant therapeutic advantage, and its development highlights how a seemingly simple building block like 4-Morpholineacetic acid is fundamental to creating sophisticated, life-saving medicines.[14][16]

Conclusion

4-Morpholineacetic acid exemplifies a class of molecules that, while not pharmacologically active themselves, are of immense value to the scientific and pharmaceutical communities. Its history is one of steady refinement in chemical synthesis, leading to its establishment as a reliable and versatile intermediate. Its straightforward, high-yielding synthetic protocols and the beneficial physicochemical properties it imparts upon larger molecules—most notably demonstrated in the anticancer drug Carfilzomib—secure its place as a vital tool in the drug development professional's arsenal. The continued exploration of morpholine derivatives in medicinal chemistry ensures that 4-Morpholineacetic acid will remain a relevant and critical component in the synthesis of future therapeutics.[17][18]

References

-

4-Morpholine acetic acid. ChemBK. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

4-Morpholineacetic acid | C6H11NO3. PubChem. [Link]

-

Morpholine derivatives: Significance and symbolism. Wisdom Library. [Link]

-

Morpholine. Wikipedia. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

-

Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. [Link]

-

De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

From Epoxomicin to Carfilzomib: Chemistry, Biology, and Medical Outcomes. National Center for Biotechnology Information. [Link]

-

Carfilzomib | C40H57N5O7. PubChem. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

-

morpholin-4-ylacetic acid. Wikidata. [Link]

-

Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. PubMed Central. [Link]

-

Emerging role of carfilzomib in treatment of relapsed and refractory lymphoid neoplasms and multiple myeloma. National Center for Biotechnology Information. [Link]

Sources

- 1. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. morpholin-4-ylacetic acid - Wikidata [wikidata.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

- 12. Carfilzomib | C40H57N5O7 | CID 11556711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. From Epoxomicin to Carfilzomib: Chemistry, Biology, and Medical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medkoo.com [medkoo.com]

- 16. Emerging role of carfilzomib in treatment of relapsed and refractory lymphoid neoplasms and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. researchgate.net [researchgate.net]

Physicochemical properties of 4-Morpholineacetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Morpholineacetic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

4-Morpholineacetic acid, a heterocyclic compound integrating a morpholine ring and a carboxylic acid moiety, represents a significant scaffold in modern medicinal chemistry. The morpholine ring is a privileged structure in drug design, often incorporated to enhance aqueous solubility, modulate lipophilicity, and improve the metabolic stability and overall pharmacokinetic profile of drug candidates.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Morpholineacetic acid, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, present robust protocols for their experimental determination, and discuss the compound's stability, reactivity, and applications in the pharmaceutical landscape.

Physicochemical Characteristics of 4-Morpholineacetic Acid

A foundational understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing everything from formulation to bioavailability. The key properties of 4-Morpholineacetic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₃ | [3] |

| Molecular Weight | 145.16 g/mol | [3] |

| CAS Number | 3235-69-6 | [4] |

| Appearance | Off-white to yellow crystalline solid | [2] |

| Melting Point | 162-164 °C | [4] |

| Boiling Point | 272 °C | [4] |

| Density | 1.202 g/cm³ | [4] |

| Flash Point | 118 °C | [4] |

| Predicted pKa | 2.25 ± 0.10 | [4] |

| Computed XLogP3 | -2.8 | [5] |

| Solubility | Slightly soluble in DMSO and Methanol; Soluble in water. | [4][6] |

Note: The reported pKa is a predicted value. For drug development applications, experimental determination is crucial for accurate ionization state assessment at physiological pH.

Experimental Determination of Physicochemical Properties

The predictive nature of some publicly available data necessitates robust experimental validation. This section provides detailed, self-validating protocols for determining the critical parameters of pKa and logP.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a critical parameter as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and target engagement. Potentiometric titration is a reliable method for determining the pKa of weak acids like 4-Morpholineacetic acid.

Causality Behind Experimental Choices: This method relies on the principle that at the halfway point to the equivalence point of a titration of a weak acid with a strong base, the concentration of the undissociated acid equals the concentration of its conjugate base. At this specific point, the measured pH of the solution is equal to the pKa of the acid, as derived from the Henderson-Hasselbalch equation.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Accurately prepare a solution of 4-Morpholineacetic acid in deionized water (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Pipette a known volume (e.g., 25.0 mL) of the 4-Morpholineacetic acid solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill a burette with the standardized 0.1 M NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the 4-Morpholineacetic acid solution.

-

Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.

-

Continue the titration well past the equivalence point until the pH plateaus.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

-

Identify the volume of NaOH required to reach the equivalence point (Veq).

-

The half-equivalence point is at Veq / 2.

-

Locate the pH on the titration curve corresponding to the volume at the half-equivalence point. This pH value is the experimental pKa of 4-Morpholineacetic acid.[7]

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP) by RP-HPLC

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A common and efficient method for determining logP is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. Molecules with higher lipophilicity will interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logP values, a linear relationship between the logarithm of the retention factor (log k') and logP can be established, allowing for the determination of the logP of an unknown compound.

Step-by-Step Protocol:

-

Preparation of Standards and Sample:

-

Select a series of standard compounds with known logP values that span a range around the expected logP of 4-Morpholineacetic acid.

-

Prepare stock solutions of the standard compounds and 4-Morpholineacetic acid in a suitable solvent (e.g., methanol).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile). The composition is typically varied to determine the retention factor at 100% aqueous phase.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength for 4-Morpholineacetic acid and the standards.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

-

Experimental Procedure:

-

Inject each standard solution and the 4-Morpholineacetic acid solution onto the HPLC system.

-

Record the retention time (tR) for each compound.

-

Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Repeat the injections at several different mobile phase compositions (e.g., 40%, 50%, 60%, 70% organic modifier).

-

-

Data Analysis:

-

For each compound at each mobile phase composition, calculate the retention factor (k') using the formula: k' = (tR - t0) / t0.

-

For each compound, plot log k' versus the percentage of the organic modifier.

-

Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the y-intercept, which is log k'w.

-

Create a calibration curve by plotting the known logP values of the standard compounds (y-axis) against their corresponding log k'w values (x-axis).

-

Using the log k'w value determined for 4-Morpholineacetic acid, interpolate its logP value from the calibration curve.

-

Caption: Workflow for logP determination by RP-HPLC.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and identification of 4-Morpholineacetic acid.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the methylene protons adjacent to the carboxylic acid. The protons on the carbons adjacent to the electronegative oxygen atom (positions 2 and 6 of the morpholine ring) will be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (positions 3 and 5). The methylene protons of the acetic acid moiety will likely appear as a singlet. The integration of these signals should correspond to the number of protons in each environment.[8][9]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Due to the symmetry of the morpholine ring, two distinct signals are expected for the morpholine carbons. Additional signals will be present for the methylene carbon of the acetic acid group and the carbonyl carbon of the carboxylic acid.[8]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 4-Morpholineacetic acid would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (145.16 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu). Fragmentation of the morpholine ring can also occur.[10][11]

Chemical Stability and Reactivity

Understanding the stability and reactivity of 4-Morpholineacetic acid is crucial for its handling, storage, and formulation.

Reactivity Profile: 4-Morpholineacetic acid possesses two primary functional groups that dictate its reactivity:

-

Tertiary Amine: The nitrogen atom of the morpholine ring is a tertiary amine, which can act as a base or a nucleophile.

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and salt formation with bases.

Stability Assessment: Forced Degradation Studies Forced degradation studies are a systematic way to evaluate the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[1][12] This approach helps to identify potential degradation products and pathways.

Protocol for Forced Degradation:

-

Prepare Stock Solution: Prepare a stock solution of 4-Morpholineacetic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light according to ICH guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples using a stability-indicating HPLC method (typically a reverse-phase method with UV detection) to separate the parent compound from any degradation products.

Sources

- 1. longdom.org [longdom.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uni-saarland.de [uni-saarland.de]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scienceready.com.au [scienceready.com.au]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Morpholineacetic Acid

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 4-Morpholineacetic acid. While the crystal structure of this compound is not publicly available at the time of writing, this document serves as a detailed roadmap for researchers and drug development professionals, outlining the necessary experimental procedures and the potential significance of the structural insights that would be gained. 4-Morpholineacetic acid is a versatile building block in medicinal chemistry, and understanding its three-dimensional structure is crucial for rational drug design and development.[1] This guide covers the synthesis and crystallization of 4-Morpholineacetic acid, a step-by-step protocol for single-crystal X-ray diffraction, and a discussion of the anticipated structural features and their implications for its application in pharmaceuticals.

Introduction: The Significance of 4-Morpholineacetic Acid in Drug Development

4-Morpholineacetic acid is a heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance the aqueous solubility and metabolic stability of drug candidates.[1] Its incorporation into molecular structures can significantly improve pharmacokinetic profiles, making it a valuable component in the design of novel therapeutics.[1] Notably, 4-Morpholineacetic acid is an intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of multiple myeloma.[3]

The precise three-dimensional arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity.[4] The crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing in the solid state. For 4-Morpholineacetic acid, a detailed structural analysis would elucidate the conformation of the morpholine ring, the geometry of the acetic acid side chain, and the nature of the hydrogen bonding networks. This information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation of the molecule can guide the design of analogues with improved binding affinity to biological targets.

-

Pharmacophore Modeling: The crystal structure provides a precise 3D model for computational studies aimed at identifying and optimizing key interactions with target proteins.

-

Solid-State Characterization: Knowledge of the crystal packing and intermolecular forces is essential for understanding properties such as solubility, dissolution rate, and stability of the solid form, which are critical for drug formulation.

This guide, therefore, presents a comprehensive methodology for obtaining and analyzing the crystal structure of 4-Morpholineacetic acid, empowering researchers to unlock its full potential in drug discovery and development.

Synthesis and Crystallization of 4-Morpholineacetic Acid